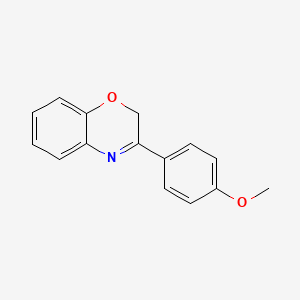

3-(4-methoxyphenyl)-2H-1,4-benzoxazine

Description

Significance of 1,4-Benzoxazine Scaffolds in Modern Chemical and Pharmaceutical Sciences

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in both chemical and pharmaceutical sciences. ontosight.ai This core structure, consisting of a benzene (B151609) ring fused to a six-membered oxazine (B8389632) ring, serves as a versatile building block for the synthesis of a wide array of derivatives. ontosight.ai The inherent structural features of 1,4-benzoxazines, including their conformational flexibility and multiple sites for chemical modification, make them attractive candidates for drug discovery and development. ontosight.ai

Compounds bearing the 1,4-benzoxazine moiety have been reported to exhibit a remarkable spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties. ontosight.ai The broad bioactivity profile of this class of compounds has spurred medicinal chemists to design and synthesize novel derivatives with the aim of developing new therapeutic agents with enhanced efficacy and selectivity. The adaptability of the benzoxazine (B1645224) scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which is a crucial aspect of modern drug design.

Rationale for Investigating 3-(4-methoxyphenyl)-2H-1,4-benzoxazine within the Benzoxazine Class

The specific focus on this compound is predicated on a sound scientific rationale. The introduction of a 4-methoxyphenyl (B3050149) group at the 3-position of the 2H-1,4-benzoxazine core is a deliberate design choice aimed at potentially modulating the biological activity of the parent scaffold. The 4-methoxyphenyl (or p-anisyl) group is a common feature in many biologically active compounds and is known to influence a molecule's properties in several ways. researchgate.net

Overview of Current Research Trends and Unaddressed Gaps Pertaining to the Compound and its Analogues

Current research on 1,4-benzoxazine analogues is vibrant and multifaceted, with a strong emphasis on the development of new synthetic methodologies and the evaluation of their therapeutic potential. organic-chemistry.org A significant trend involves the creation of libraries of diversely substituted benzoxazine derivatives to explore a wide chemical space and identify compounds with potent and selective biological activities. nih.gov The exploration of their anticancer properties is a particularly active area of research, with studies focusing on their mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways. nih.govmdpi.com

Despite the broad interest in the 1,4-benzoxazine scaffold, there are notable gaps in the research pertaining to specific analogues such as this compound. While the synthesis of various 3-aryl-2H-1,4-benzoxazines has been reported, detailed biological evaluations of many of these compounds, including the 4-methoxy substituted variant, are often limited or not publicly available. A significant unaddressed gap is the comprehensive profiling of the pharmacological and toxicological properties of this compound. Further research is needed to elucidate its specific molecular targets and mechanisms of action, which would be crucial for its potential development as a therapeutic agent.

Below is a data table highlighting the diversity of reported biological activities for a range of 1,4-benzoxazine derivatives, illustrating the potential areas for investigation for this compound.

| 1,4-Benzoxazine Derivative Class | Reported Biological Activities |

| 3-Aryl-2H-1,4-benzoxazines | Anticancer, Anti-inflammatory |

| 2,3-Dihydro-1,4-benzoxazines | Antiangiogenic |

| 1,4-Benzoxazin-3-ones | PI3Ka inhibitors |

| Triazole-benzoxazine hybrids | Anti-proliferative |

This table underscores the broad therapeutic potential within the 1,4-benzoxazine class and highlights the need for more focused studies on specific, under-explored derivatives like this compound.

The following table presents a conceptual overview of the research landscape for 3-aryl-2H-1,4-benzoxazine analogues, indicating the areas where further investigation is warranted for the specific compound of interest.

| Research Area | General Status for 3-Aryl-2H-1,4-benzoxazines | Status for this compound |

| Synthesis | Various methods reported | Specific synthesis likely feasible but not widely documented |

| Anticancer Activity | Actively investigated for various analogues | Largely unexplored |

| Anti-inflammatory Activity | Reported for some derivatives | Uninvestigated |

| Antimicrobial Activity | Reported for some derivatives | Uninvestigated |

| Mechanism of Action | Under investigation for active compounds | Unknown |

| Pharmacokinetic Profile | Limited data available | Unknown |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJZBKCRWADDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 4 Methoxyphenyl 2h 1,4 Benzoxazine

Retrosynthetic Analysis of the 3-(4-methoxyphenyl)-2H-1,4-benzoxazine Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, readily available starting materials. airitilibrary.com For this compound, the primary disconnections are made at the C-O and C-N bonds within the heterocyclic ring.

A logical retrosynthetic pathway involves two key disconnections:

C(3)–N(4) bond disconnection: This simplifies the structure to an intermediate resulting from the reaction of an aminophenol and a carbonyl compound.

C(2)–O(1) bond disconnection: This leads back to two primary building blocks: 2-aminophenol (B121084) and a two-carbon electrophilic synthon bearing the 4-methoxyphenyl (B3050149) group.

This analysis identifies 2-aminophenol and a derivative of 2-bromo-1-(4-methoxyphenyl)ethanone as the most practical starting materials. This approach forms the basis of one of the most common and conventional synthetic routes.

Conventional and Advanced Synthetic Approaches to the 1,4-Benzoxazine Ring System

The construction of the 1,4-benzoxazine ring can be achieved through a variety of methods, ranging from classical condensation reactions to modern catalytic processes.

A conventional and widely used method for synthesizing 3-substituted-2H-1,4-benzoxazines involves the condensation of 2-aminophenols with α-haloketones. benthamdirect.com In the specific case of this compound, this would involve the reaction of 2-aminophenol with 2-bromo-1-(4-methoxyphenyl)ethanone. The reaction typically proceeds via initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazine (B1645224) ring.

Advanced synthetic strategies offer improvements in efficiency, substrate scope, and environmental impact. These include:

Cascade Reactions: Yttrium(III) triflate has been used to catalyze a cascade ring-opening and annulation reaction of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org

Biocatalytic Synthesis: Enzymes such as horseradish peroxidase can catalyze the oxidation of o-aminophenols to generate reactive o-quinone imine intermediates, which then undergo cycloaddition reactions to form the benzoxazine ring, offering a greener alternative to chemical oxidants. nih.gov

Transition-Metal-Free Reactions: One-pot tandem reactions for the synthesis of 1,4-benzoxazine derivatives have been developed using ethanol (B145695) as a green solvent, avoiding the need for transition metal catalysts. rsc.orgrsc.org

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple reaction steps into a single operation, reducing waste, time, and purification efforts. nih.gov Several such methods have been developed for the 1,4-benzoxazine core.

A one-pot, three-component reaction for synthesizing pyrrolo[1,2-d] benthamdirect.comrsc.orgbenzoxazines utilizes 2-aminophenols, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives, catalyzed by magnetic nanoparticles in water. ingentaconnect.com

Enzyme cascades featuring lipase (B570770) and tyrosinase have been employed for the one-pot synthesis of tricyclic benzoxazine derivatives under mild conditions. nih.gov

A stepwise, one-pot synthesis of 3,4-dihydro-1,4-benzoxazines involves the Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. nih.gov

Visible-light photoredox catalysis has enabled a facile one-pot, metal-free intramolecular cyclization of indole (B1671886) derivatives to yield tricyclo-1,4-benzoxazines in continuous flow. researchgate.net

The development of stereoselective methods is crucial for producing enantiomerically pure benzoxazine derivatives for pharmacological applications. Although this compound is achiral, the methodologies developed for chiral analogues are significant.

Chiral Catalysts: Chiral phosphoric acids (CPAs) have been successfully used to catalyze the enantioselective desymmetrization of prochiral oxetanes, providing a transition-metal-free route to chiral 2H-1,4-benzoxazines with high enantioselectivity. organic-chemistry.org This approach has also been extended to the synthesis of chiral seven-membered 1,4-benzoxazepines. nih.gov

Chiral Starting Materials: Nonracemic 1,4-benzoxazines have been synthesized with excellent enantio- and diastereospecificity (ee > 99%, de > 99%) from the reaction of activated aziridines with 2-halophenols. nih.govorganic-chemistry.org

Palladium-Catalyzed Reactions: The use of chiral ligands, such as WingPhos, in palladium-catalyzed tandem allylic substitution reactions allows for the versatile and highly enantioselective synthesis of various chiral vinyl-substituted heterocycles, including dihydro-2H-benzo[b] benthamdirect.comrsc.orgoxazines. organic-chemistry.org

Catalysis is central to modern synthetic chemistry, enabling efficient and selective formation of complex molecules like 1,4-benzoxazines. A wide array of catalysts has been explored for this purpose.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Lewis Acid | Y(OTf)₃ | Cascade ring opening/annulation | rsc.org |

| Transition Metal | Copper(I) | Intramolecular C-N cyclization | nih.govresearchgate.netresearchgate.net |

| Palladium | Domino coupling-cyclization | organic-chemistry.orgresearchgate.net | |

| Biocatalyst | Lipase, Tyrosinase | Multienzyme cascade | nih.gov |

| Horseradish Peroxidase | Oxidation-cycloaddition | nih.gov | |

| Candida antarctica lipase B | Decarboxylative Michael addition | nih.gov | |

| Photoredox Catalyst | (Organic Dyes) | Intramolecular cyclization | researchgate.net |

| Nanocatalyst | Fe₃O₄@SiO₂@L-Arginine | Multicomponent reaction | ingentaconnect.com |

| Brønsted Acid | Chiral Phosphoric Acid | Enantioselective desymmetrization | organic-chemistry.orgnih.gov |

| Borane Catalyst | B(C₆F₅)₃ | Ring-opening polymerization initiation | mdpi.com |

These catalytic systems offer distinct advantages, including mild reaction conditions, high yields, and control over selectivity. For instance, copper-catalyzed domino reactions provide an efficient route to 3,4-dihydro-2H-1,4-benzoxazines, while biocatalytic methods represent a move towards more sustainable chemical synthesis. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. scielo.brchemrxiv.org Key factors typically investigated include the choice of solvent, reaction temperature, time, and catalyst loading. researchgate.net

While specific optimization data for this compound is not extensively detailed in the literature, general principles can be drawn from studies on related benzoxazine syntheses. A study on the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which involved a precursor derived from 2-bromo-4′-methoxyacetophenone, reported moderate yields of 23–50% for the final N-arylation step under modified Buchwald–Hartwig conditions. nih.gov

The table below summarizes typical parameters optimized in the synthesis of benzoxazine and related heterocyclic structures.

| Parameter | Condition Explored | General Outcome | Reference |

| Solvent | Toluene, Acetonitrile, Ethanol | Acetonitrile can provide a good balance of conversion and selectivity; Ethanol is a "greener" option. | rsc.orgscielo.brresearchgate.net |

| Temperature | 35-50°C to reflux | Higher temperatures can increase reaction rate but may lead to side products; optimal temperature balances rate and selectivity. | nih.govscielo.brresearchgate.net |

| Reaction Time | 1h to 20h | Can often be reduced from prolonged periods (e.g., 20h to 4h) without significant loss of yield by optimizing other parameters. | scielo.brresearchgate.net |

| Catalyst | Type and loading | Choice of catalyst (e.g., Ag₂O, Pd/C) and its concentration is crucial for conversion efficiency. | scielo.brnih.gov |

| Reactant Ratio | e.g., 1:1 | The molar ratio of reactants significantly affects yield and byproduct formation. | researchgate.net |

Investigation of Reaction Mechanisms Underlying the Formation of 1,4-Benzoxazines

Understanding the reaction mechanism is fundamental to optimizing conditions and developing new synthetic routes. The formation of the 1,4-benzoxazine ring can proceed through several distinct pathways.

Cationic Ring-Opening Pathway: The polymerization of benzoxazines, a related process, proceeds via a cationic ring-opening mechanism. mdpi.com This is often initiated thermally or by an acid catalyst, which protonates the oxygen or nitrogen atom of the oxazine (B8389632) ring, leading to a carbocation intermediate that propagates the reaction. mdpi.comresearchgate.net This inherent reactivity provides insight into the stability and formation of the heterocyclic ring.

o-Quinone Imine Intermediate: An alternative mechanism involves the oxidation of a 2-aminophenol to a highly reactive o-quinone imine. This intermediate can then undergo an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition with a suitable dienophile to construct the 1,4-benzoxazine scaffold. nih.gov This pathway is particularly relevant in biocatalytic syntheses using enzymes like peroxidases. nih.gov

Nucleophilic Substitution and Cyclization: In the conventional synthesis from 2-aminophenol and an α-haloketone, the mechanism involves an initial S_N2 reaction where the amino group acts as a nucleophile, displacing the halide. This is followed by an intramolecular condensation between the remaining hydroxyl group and the ketone, which, after dehydration, yields the final 2H-1,4-benzoxazine ring.

Cascade Reaction Mechanisms: In catalyst-mediated cascade reactions, such as the Y(OTf)₃-catalyzed process, mechanistic studies suggest the involvement of an S_N1 nucleophilic substitution of the benzoxazole (B165842) starting material with a propargyl cation intermediate. rsc.org

These varied mechanisms highlight the chemical versatility of the 1,4-benzoxazine system and provide a foundation for the rational design of new and improved synthetic strategies.

Advanced Spectroscopic and Structural Elucidation Methodologies of 3 4 Methoxyphenyl 2h 1,4 Benzoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments and their neighboring protons. For 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, one would expect to observe characteristic signals for the protons on the benzoxazine (B1645224) core, the methoxyphenyl group, and the methoxy (B1213986) group itself.

Key expected signals would include:

Aromatic Protons: A complex series of multiplets in the range of δ 6.5-8.0 ppm, corresponding to the protons on the benzene (B151609) ring of the benzoxazine system and the disubstituted methoxyphenyl ring.

Oxazine (B8389632) Ring Protons: Signals corresponding to the methylene (B1212753) (-CH2-) protons of the oxazine ring. For related 1,3-benzoxazine structures, these peaks are often found around 4.9-5.4 ppm (O-CH2-N) and 3.9-4.7 ppm (Ar-CH2-N). researchgate.net

Methoxyphenyl Proton: A characteristic signal for the proton at the C2 position of the oxazine ring.

Methoxy Protons: A sharp singlet, typically appearing around δ 3.8 ppm, corresponding to the three equivalent protons of the -OCH3 group.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For the target molecule, signals would be expected in the aromatic region (δ 110-160 ppm) for the carbons of the two benzene rings. Specific signals for the methoxy carbon (around δ 55 ppm) and the aliphatic carbons of the oxazine ring would also be crucial for confirming the structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to establish which protons are adjacent to one another, helping to map out the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique is invaluable for assigning the carbon signals based on the already-assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show key absorption bands:

C-O-C Stretching: Asymmetric and symmetric stretching modes of the ether linkage within the oxazine ring and the methoxy group. For benzoxazine rings, these typically appear in the 1230-1280 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

C-N Stretching: Vibrations for the amine linkage within the oxazine ring, typically found around 1350 cm⁻¹.

C-H Stretching: Signals above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for aliphatic C-H bonds.

Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar vibrations of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C15H13NO2), the molecular weight is 239.27 g/mol . A high-resolution mass spectrometry (HRMS) experiment would be expected to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M]+ or [M+H]+). Analysis of the fragmentation pattern would help to confirm the presence of the methoxyphenyl and benzoxazine moieties.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. While specific data for the target compound is not available, analysis of related structures, such as N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine, reveals detailed crystallographic parameters including the crystal system (e.g., Monoclinic), space group, and unit cell dimensions. nih.gov Such an analysis would definitively confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl 2h 1,4 Benzoxazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine. Methods such as DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to optimize the molecule's geometry, determining its most stable three-dimensional conformation. bhu.ac.inepstem.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. epstem.netresearchgate.net

The molecular electrostatic potential (MEP) map is another critical output of these calculations. It visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazine (B1645224) ring, indicating these are potential sites for electrophilic attack. Conversely, positive potential is often localized around hydrogen atoms. bhu.ac.in

Table 1: Representative Calculated Structural Parameters for a 1,4-Benzoxazine Derivative The following data is illustrative of typical parameters obtained from DFT calculations for related heterocyclic structures.

| Parameter | Value |

|---|---|

| Bond Length (C-O) | 1.37 Å |

| Bond Length (C-N) | 1.40 Å |

| Bond Angle (C-O-C) | 117° |

| Bond Angle (C-N-C) | 121° |

| Total Energy | -805.5 Hartree |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.comrsc.org

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, FMO analysis would reveal the distribution of these orbitals across the molecular framework, highlighting the specific atoms that are most likely to participate in chemical reactions.

Table 2: Example FMO Energies for a Heterocyclic Compound from DFT Calculations This table presents typical values for FMO analysis found in the literature for similar molecular scaffolds.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Indicates regions of high electron density, likely sites for electrophilic attack. |

| LUMO | -1.20 | Indicates regions of low electron density, likely sites for nucleophilic attack. |

Conformational analysis is used to identify the most stable spatial arrangements (conformations) of a molecule, which correspond to energy minima on its potential energy surface. The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl group to the benzoxazine core and the puckering of the oxazine (B8389632) ring.

Theoretical calculations can map the potential energy surface by systematically rotating specific dihedral angles and calculating the energy of each resulting conformer. This process helps identify the global energy minimum, which represents the most populated and stable conformation of the molecule under given conditions. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets like enzymes and receptors.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility in different environments, such as in a solvent or when bound to a biological macromolecule. nih.gov

When combined with molecular docking, MD simulations are invaluable for assessing the stability of a predicted ligand-target complex. nih.gov After docking this compound into the active site of a protein, an MD simulation can be run for several nanoseconds. The stability of the complex is then analyzed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD value over the simulation time suggests that the predicted binding pose is likely stable and reliable. nih.gov These simulations also provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex's stability. nih.gov

In Silico Prediction of Potential Biological Targets and Binding Modes via Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to the active site of a target protein. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Benzoxazine derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer effects, suggesting potential targets like cyclooxygenase (COX) enzymes or various kinases. ijpsr.comnih.gov

The docking process involves placing the ligand in multiple orientations and conformations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. fip.org The pose with the best score is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the complex. ijpsr.comfip.org These insights are crucial for understanding the molecule's mechanism of action and for guiding further structural optimization to improve potency and selectivity. nih.gov

Cheminformatics and Virtual Screening Methodologies for Library Design and Prioritization

Cheminformatics utilizes computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics tools can be used to design and build virtual libraries of related compounds. By systematically modifying different parts of the parent scaffold (e.g., adding or changing substituents on the phenyl or benzoxazine rings), vast libraries of analogs can be generated computationally.

These virtual libraries can then be subjected to high-throughput virtual screening. This process involves rapidly docking each compound in the library against a specific biological target. The compounds are then ranked based on their predicted binding affinities or other scoring functions. This methodology allows researchers to prioritize a smaller, more manageable number of the most promising candidates for chemical synthesis and subsequent experimental testing, significantly accelerating the early stages of drug discovery.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Studies (Computational/In Silico)

The pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. nih.gov Failures in clinical trials are often attributed to poor ADME profiles. nih.gov In silico ADME prediction models are now widely used in the early phases of drug development to identify potentially problematic compounds and guide their optimization. researchgate.net

For this compound, various ADME parameters can be computationally predicted. These include physicochemical properties like molecular weight, lipophilicity (logP), and water solubility (logS). japtronline.com Pharmacokinetic properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes can also be estimated. researchgate.net Furthermore, "drug-likeness" is often assessed using frameworks like Lipinski's Rule of Five, which predicts the likelihood of a compound being an orally active drug.

Table 3: Representative In Silico Predicted ADME Properties for a Series of Benzamide Derivatives This table, adapted from studies on related compounds, illustrates the type of data generated by predictive ADME software like SwissADME. researchgate.netrsc.org

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Molecular Weight | Mass of the molecule ( g/mol ) | < 500 |

| logP | Octanol/water partition coefficient; indicates lipophilicity | < 5 |

| H-bond Donors | Number of hydrogen bond donors | < 5 |

| H-bond Acceptors | Number of hydrogen bond acceptors | < 10 |

| GI Absorption | Gastrointestinal absorption prediction | High |

| BBB Permeant | Blood-Brain Barrier penetration prediction | Yes/No |

| CYP2D6 Inhibitor | Inhibition potential for cytochrome P450 2D6 enzyme | Yes/No |

In Vitro Biological Activity Profiling and Mechanistic Studies of 3 4 Methoxyphenyl 2h 1,4 Benzoxazine

Design of Analogues for Structure-Activity Relationship (SAR) Studies

The exploration of the biological potential of the 3-(4-methoxyphenyl)-2H-1,4-benzoxazine scaffold is heavily reliant on systematic Structure-Activity Relationship (SAR) studies. The design of analogues involves strategic modifications to the core structure to understand the chemical features essential for biological activity and to optimize potency and selectivity.

Key areas for modification in the design of analogues include:

The Benzoxazine (B1645224) Core: Alterations to the fused benzene (B151609) ring (Ring A) of the benzoxazine nucleus are a primary focus. Introducing electron-donating groups (e.g., methoxy (B1213986), -OMe) or electron-withdrawing groups at various positions can significantly influence the electronic properties and, consequently, the biological activity of the molecule. nih.gov For instance, in studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, an OMe group at the C7-position was found to be more favorable for antiproliferative activity than an unsubstituted ring, suggesting that electron-donating substituents on Ring A enhance activity. nih.govresearchgate.net

The Phenyl Ring at Position 3: The 4-methoxyphenyl (B3050149) group (Ring B) is another critical site for modification. The position and nature of substituents on this ring can dramatically alter the compound's interaction with biological targets. SAR studies often involve exploring a variety of substituents, such as fluoro, chloro, bromo, methyl, and hydroxyl groups, to probe the effects of sterics and electronics. mdpi.com For example, in a series of related compounds, the replacement of a bromine substituent with a chlorine led to a slight decrease in antioxidant activity, while a fluorine atom decreased activity almost twofold. mdpi.com

The Nitrogen at Position 4: The nitrogen atom of the oxazine (B8389632) ring offers another point for derivatization. In the related 3,4-dihydro-2H-1,4-benzoxazine series, substitution at the N-4 position with various aryl groups (Ring C) was explored. nih.gov SAR analysis indicated that introducing a para-amino group on this aryl ring could significantly enhance anticancer potency. nih.gov

Linker Modifications: For certain biological targets, the introduction of different linker moieties between the core scaffold and other pharmacophores is a common strategy. This approach aims to optimize the compound's orientation and binding affinity within the target's active site. nih.gov

Evaluation of this compound and Analogues in Specific In Vitro Biological Assays

The therapeutic potential of this compound and its derivatives has been investigated across a range of in vitro biological assays, revealing a molecule with multifaceted activities.

Derivatives of the benzoxazine scaffold have demonstrated notable antimicrobial properties. ontosight.aiinnovareacademics.in Various studies have confirmed that this class of compounds exhibits inhibitory activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govresearchgate.net

The synthesis of novel benzoxazine derivatives has yielded compounds with significant antimicrobial efficacy. For example, certain 1,3-benzoxazine derivatives have shown excellent activity against selected bacterial and fungal strains. researchgate.net In one study, a series of 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were tested for their antibacterial and antifungal activities. The results showed that all synthesized compounds were active against Escherichia coli and Staphylococcus aureus, and most were also active against Bacillus subtilis and the fungus Aspergillus niger. nih.gov Similarly, other research has focused on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, which displayed moderate to good antifungal activity against several phytopathogenic fungi, with some derivatives completely inhibiting mycelial growth at a concentration of 200 mg L⁻¹. nih.gov

| Compound Type | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 1,3-Benzoxazine Derivatives | E. coli | Active | nih.gov |

| 1,3-Benzoxazine Derivatives | S. aureus | Active | nih.gov |

| 1,3-Benzoxazine Derivatives | B. subtilis | Active (some derivatives) | nih.gov |

| 1,3-Benzoxazine Derivatives | A. niger | Active | nih.gov |

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Phytopathogenic Fungi (e.g., Botrytis cinerea, Fusarium culmorum) | Complete inhibition at 200 mg L⁻¹ (some derivatives) | nih.gov |

The 1,4-benzoxazine scaffold is a key component of compounds investigated for their anti-inflammatory properties. ontosight.aiinnovareacademics.in In vitro models are crucial for elucidating the mechanisms behind this activity. A common approach involves using lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines to mimic an inflammatory response.

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives demonstrated their ability to mitigate inflammation in LPS-induced BV-2 microglial cells. nih.govnih.gov These compounds were found to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, they effectively decreased the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov The mechanism of action also involves the downregulation of inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the transcription and protein levels. nih.govelsevierpure.com These findings highlight the potential of benzoxazine derivatives to modulate key inflammatory pathways. Some studies have also reported on the analgesic effects of benzoxazine compounds. nih.gov

| Compound Type | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-stimulated BV-2 microglia | Reduced NO production | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-stimulated BV-2 microglia | Decreased mRNA levels of IL-1β, IL-6, TNF-α | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-stimulated BV-2 microglia | Downregulated iNOS and COX-2 expression | nih.gov |

| 1,3-Benzoxazine Derivatives | Carrageenan-induced edema model | Inhibition of edema (up to 83.3%) | nih.gov |

Several derivatives of benzoxazine have been reported to possess antioxidant properties. ontosight.airesearchgate.net The evaluation of this activity is typically conducted using cell-free chemical assays that measure the compound's ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods employed for this purpose. mdpi.com In this assay, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov

In a study of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share the methoxyphenylamino moiety with the title compound, significant antioxidant activity was observed. mdpi.com Several of the synthesized compounds exhibited DPPH radical scavenging activity that was comparable to or even higher than that of the well-known antioxidant, ascorbic acid. For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be 1.37 times more active than ascorbic acid. mdpi.com Similarly, a derivative bearing a bromine atom, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, showed DPPH scavenging activity 1.13 times higher than the standard. mdpi.com This suggests that the 4-methoxyphenyl group contributes favorably to the antioxidant capacity of these molecules.

| Compound | Assay | Activity (Relative to Ascorbic Acid) | Reference |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Radical Scavenging | 1.37 times higher | mdpi.com |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | DPPH Radical Scavenging | 1.35 times higher | mdpi.com |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH Radical Scavenging | 1.13 times higher | mdpi.com |

The 1,4-benzoxazine scaffold is recognized as a valuable pharmacophore for the development of novel anticancer agents. nih.govresearchgate.net A number of studies have evaluated the in vitro antiproliferative activity of benzoxazine analogues against a variety of human cancer cell lines.

A series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibited moderate to good potency against several cancer cell lines. nih.gov One of the lead compounds from this series, compound 14f , displayed significant inhibitory activity against pancreatic (MIA PaCa-2), prostate (PC-3), breast (MDA-MB-231), and glioblastoma (U-87 MG) cancer cells, with IC₅₀ values in the micromolar range. nih.gov In another study, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com The compounds were generally more cytotoxic against the U-87 cell line. The most active compound, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, reduced the viability of U-87 cells to 19.6% at a 10 µM concentration. mdpi.com Additionally, 2,3-aryl substituted 1,3-benzoxazin-4-one derivatives have shown promising activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC₅₀ values as low as 0.89 µg/mL. innovareacademics.in

| Compound Type/Name | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | PC-3 (Prostate) | 9.71 µM | nih.gov |

| Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | MDA-MB-231 (Breast) | 12.9 µM | nih.gov |

| Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | MIA PaCa-2 (Pancreatic) | 9.58 µM | nih.gov |

| Compound 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | U-87 MG (Glioblastoma) | 16.2 µM | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 MG (Glioblastoma) | Highly active (19.6% viability at 10 µM) | mdpi.com |

| 2,3-disubstituted benzoxazin-4-one (Compound 2) | MCF-7 (Breast) | 0.89 µg/mL | innovareacademics.in |

| 2,3-disubstituted benzoxazin-4-one (Compound 4) | MCF-7 (Breast) | 1.02 µg/mL | innovareacademics.in |

Benzoxazine derivatives have emerged as candidates for the treatment of neurodegenerative diseases, partly due to their neuroprotective properties. nih.govnih.gov Oxidative stress is a major factor in the pathology of many neurodegenerative disorders, and the ability of compounds to protect neurons from oxidative damage is a key indicator of their therapeutic potential. nih.govscilit.com

In vitro models of ischemia or oxidative stress are used to assess this neuroprotective activity. For example, nitrones with a benzoxazinic structure have been shown to have superior antioxidant activity compared to the well-known spin-trap α-phenyl-tert-butylnitrone (PBN), suggesting their potential in treating oxidative stress-related pathologies. nih.govscilit.com Studies on biphenylnitrone analogues of PBN have demonstrated their ability to reverse cell metabolic activity loss induced by in vitro ischemia in a concentration-dependent manner. mdpi.com In these models, certain biphenylnitrone derivatives provided significant neuroprotection. mdpi.com While direct in vitro oxidative stress data for this compound is limited, the known antioxidant capacity and the neuroprotective effects of structurally related compounds suggest that this is a promising area for future investigation. nih.govscilit.commdpi.com

Enzyme Inhibition and Receptor Binding Studies (e.g., α-chymotrypsin, cyclooxygenase, potassium channels)

The 1,4-benzoxazine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including enzymes and receptors. nih.govontosight.ai Although direct inhibitory or binding data for this compound is not extensively documented, studies on analogous compounds suggest potential activities in several key areas.

α-Chymotrypsin Inhibition: Certain benzoxazinone (B8607429) derivatives, a class structurally related to 1,4-benzoxazines, have demonstrated notable inhibitory activity against α-chymotrypsin, a serine protease. nih.govresearchgate.net For instance, a series of benzoxazinones showed α-chymotrypsin inhibition with IC50 values ranging from 6.5 to 341.1 μM. nih.govresearchgate.net The mechanism of inhibition for some of these related compounds has been identified as competitive. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory effects on α-chymotrypsin or other serine proteases. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition: Derivatives of 1,4-benzoxazine have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. A study on novel 1,4-benzoxazine derivatives revealed compounds with optimal COX-2 inhibition, with IC50 values in the range of 0.57–0.72 μM. rsc.org This suggests that the 1,4-benzoxazine core can be a suitable scaffold for developing selective COX-2 inhibitors. rsc.org Therefore, this compound may possess anti-inflammatory potential through a similar mechanism.

Potassium Channel Modulation: Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated as potassium channel activators. nih.gov These compounds have shown potent vasorelaxant activity, suggesting their interaction with potassium channels in smooth muscle cells. nih.govnih.gov The modulation of potassium channels is a key mechanism for regulating cellular excitability, and the 1,4-benzoxazine skeleton has been identified as a viable framework for the development of such modulators. nih.govnih.govresearchgate.net

Table 1: In Vitro Enzyme Inhibition and Receptor Binding of Structurally Related 1,4-Benzoxazine Derivatives

| Compound Class | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Benzoxazinones | α-Chymotrypsin | 6.5 - 341.1 μM (IC50) | nih.govresearchgate.net |

| 1,4-Benzoxazine Derivatives | COX-2 | 0.57 - 0.72 μM (IC50) | rsc.org |

| 3,4-dihydro-2H-1,4-benzoxazine Derivatives | Potassium Channels | Potent vasorelaxant activity | nih.govnih.gov |

Elucidation of Molecular Mechanisms of Action within Cellular Systems

The molecular mechanisms through which 1,4-benzoxazine derivatives exert their biological effects are diverse and depend on their specific substitution patterns. While the precise cellular mechanisms of this compound have not been explicitly detailed, research on related compounds provides a basis for potential modes of action.

Studies on some 1,4-benzoxazine derivatives have indicated their ability to modulate intracellular signaling pathways. For instance, certain derivatives have been shown to activate the Nrf2-HO-1 pathway, which plays a crucial role in the cellular response to oxidative stress. This activation leads to a reduction in reactive oxygen species (ROS) production and alleviates inflammation in microglial cells.

Furthermore, kinetic studies on the inhibition of enzymes by benzoxazine analogs have revealed various modes of interaction. For example, some 1,4-benzoxazine inhibitors of MenB, an enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, were found to be non-competitive inhibitors. nih.gov This suggests that these compounds may bind to an allosteric site on the enzyme, rather than the active site, to exert their inhibitory effect. nih.gov

The diverse biological activities reported for the 1,4-benzoxazine scaffold, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that these compounds can interact with multiple cellular targets and pathways. nih.govresearchgate.netijnc.ir The specific molecular mechanisms of this compound are likely influenced by the electronic and steric properties of the 4-methoxyphenyl substituent at the 3-position of the benzoxazine ring.

Bioavailability and Pharmacokinetic Profiling (In Vitro and Computational Models)

The bioavailability and pharmacokinetic properties of a compound are critical for its development as a potential therapeutic agent. In the absence of experimental in vitro data for this compound, computational models can provide valuable predictions of its absorption, distribution, metabolism, and excretion (ADME) properties.

One of the most widely used tools for predicting oral bioavailability is Lipinski's rule of five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for other benzoxazine derivatives have shown that this class of compounds can be designed to have favorable pharmacokinetic profiles. researchgate.netnih.gov For example, some synthesized benzoxazines were predicted to be well-absorbed through the gastrointestinal tract and metabolized by cytochrome P450 enzymes without significant hepatotoxicity. researchgate.netnih.gov

A computational analysis of this compound based on its chemical structure suggests that it is likely to comply with Lipinski's rule of five, indicating a higher probability of good oral bioavailability.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 241.28 g/mol | ≤ 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | ~3.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

These computational predictions suggest that this compound possesses drug-like properties. However, experimental validation through in vitro assays such as Caco-2 permeability and metabolic stability studies with liver microsomes would be necessary to confirm these predictions.

Advanced Applications and Future Research Directions of 3 4 Methoxyphenyl 2h 1,4 Benzoxazine and Its Derivatives

Exploration in Materials Science (e.g., Polymerization, Thermosets)

Benzoxazine (B1645224) monomers, including aryl-substituted variants like 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, are precursors to a class of high-performance thermosetting polymers known as polybenzoxazines. elmergib.edu.ly These materials are gaining significant attention as alternatives to traditional phenolic and epoxy resins in demanding applications. elmergib.edu.lymdpi.com The polymerization process occurs through a thermally activated, catalyst-free, ring-opening polymerization (ROP) of the oxazine (B8389632) ring. kpi.uaresearchgate.netnih.gov This mechanism is highly advantageous as it releases no volatile byproducts, leading to near-zero volumetric shrinkage during curing—a significant benefit for creating void-free composites and precision components. mdpi.comkpi.ua

The molecular structure of the initial benzoxazine monomer offers remarkable design flexibility, as a wide variety of phenols and primary amines can be used in their synthesis. mdpi.comtechscience.com This allows for the incorporation of specific functional groups to tailor the final properties of the thermoset. For instance, introducing functionalities like acetylene groups can significantly enhance the thermal stability and char yield of the resulting polybenzoxazine, making them suitable for high-temperature applications. kpi.uakpi.ua Polybenzoxazines are characterized by a suite of desirable properties:

High Thermal Stability : They exhibit high glass transition temperatures (Tg) and excellent thermal stability, with some specialized formulations showing decomposition temperatures well above 400°C. mdpi.comosti.gov

Inherent Flame Retardancy : The high char yield upon decomposition contributes to excellent flame retardant characteristics. mdpi.comtechscience.com

Low Water Absorption : The cured polymer network has low moisture uptake, which is crucial for applications in humid environments. researchgate.net

Excellent Mechanical Properties : Polybenzoxazines demonstrate good strength and modulus. mdpi.com

Superior Electrical Properties : They possess a low dielectric constant, making them valuable for electronic packaging and microelectronics. mdpi.commdpi.com

These properties have positioned polybenzoxazines as promising materials for aerospace composites, automotive components, adhesives, and coatings. elmergib.edu.lymdpi.com

Table 1: Key Properties of Polybenzoxazine Thermosets

| Property | Typical Value/Characteristic | Significance |

|---|---|---|

| Polymerization Mechanism | Cationic Ring-Opening Polymerization (ROP) | No byproducts, near-zero shrinkage. kpi.uanih.gov |

| Curing Temperature | 180–250 °C (can be lowered with catalysts) | Enables processing for various applications. nih.gov |

| Glass Transition Temp (Tg) | Often >150 °C, can exceed 400 °C in advanced systems | High thermal and dimensional stability. mdpi.com |

| Dielectric Constant | Low | Suitable for microelectronics and high-frequency applications. mdpi.commdpi.com |

| Water Absorption | Low | Durability in diverse environmental conditions. researchgate.net |

| Flame Retardancy | High char yield, often self-extinguishing | Safety in aerospace and electronic applications. techscience.com |

Development as Pharmacological Probes and Chemical Biology Tools

While extensively studied for their therapeutic potential, benzoxazine derivatives are also emerging as valuable platforms for developing pharmacological probes and chemical biology tools. Their stable heterocyclic structure can be functionalized to interact with specific biological targets. The development of fluorescent probes is a key area of interest. For example, benzoxazole (B165842) analogues, which share a similar heterocyclic core, have been successfully developed as fluorescent probes for sensing pH changes and specific metal cations like magnesium and zinc. nih.gov This is achieved by modifying the electronic properties of the molecule to induce changes in fluorescence upon binding to an analyte. nih.gov

This principle can be extended to 1,4-benzoxazine derivatives. By incorporating fluorophores or environmentally sensitive dyes into the benzoxazine scaffold, it is possible to create probes for biological imaging, target engagement studies, and high-throughput screening. The versatility of the benzoxazine synthesis allows for the strategic placement of reactive handles for bioconjugation, enabling these molecules to be attached to proteins, nucleic acids, or other biomolecules.

Strategies for Derivatization to Enhance Selectivity and Potency

A major focus of research on this compound and its analogues is the systematic chemical modification—or derivatization—to optimize their biological activity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule can be altered to improve potency against a specific target and selectivity over off-targets.

Recent studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents have provided clear SAR insights. mdpi.comnih.gov These studies involve synthesizing a library of compounds with different substituents on the three main rings of the scaffold (designated as rings A, B, and C) and evaluating their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Key findings from these SAR studies include:

Ring A (Benzene ring of the benzoxazine core) : The presence of electron-donating groups, such as a methoxy (B1213986) group at the C7-position, generally enhances biological activity compared to an unsubstituted ring. nih.gov

Ring B (Aryl group at the 3-position) : Introducing substituents like fluorine, methoxy, or dimethyl groups at the para-position of this ring leads to improved antiproliferative effects. nih.gov

Ring C (Aryl group at the 4-position) : Attaching a para-amino group to this ring can significantly boost potency. mdpi.com

These systematic modifications allow medicinal chemists to fine-tune the molecule's electronic and steric properties to achieve optimal interaction with its biological target, leading to the identification of lead compounds for further development. mdpi.comnih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Anticancer Agents

| Molecular Position | Favorable Substituent | Observed Effect on Potency | Reference |

|---|---|---|---|

| Ring A (C7-position) | Methoxy (-OCH₃) | Increased antiproliferative activity. | nih.gov |

| Ring B (C4'-position) | Fluoro (-F), Methoxy (-OCH₃) | General improvement in activity. | nih.gov |

| Ring C (C4''-position) | Amino (-NH₂) | Significant enhancement of potency. | mdpi.com |

| General | Hydroxyl (-OH) groups on Rings A and B | Beneficial for biological activity. | mdpi.com |

Integration into Hybrid Molecules and Polyheterocyclic Systems

To access novel functionalities and properties, the this compound scaffold is increasingly being integrated into larger, more complex molecular architectures. This involves creating hybrid molecules where the benzoxazine unit is covalently linked to other functional moieties or incorporating it into polyheterocyclic systems.

In materials science, this strategy is used to create advanced polymers. For example, benzoxazine units can be incorporated into the main chain of other polymers, such as polyimides or siloxanes. osti.gov This creates hybrid thermosets with a combination of properties from both parent materials, such as the high thermal stability of polyimides and the processing advantages of polybenzoxazines. osti.govosti.gov

In medicinal chemistry, fusing the benzoxazine ring with other heterocyclic systems is a common strategy to explore new chemical space and discover multi-target agents. benthamscience.com Given that different heterocyclic rings are known to interact with distinct biological targets, combining them into a single molecule can yield compounds with unique pharmacological profiles. The synthesis of these complex systems often involves multi-step reactions, starting with a pre-formed benzoxazine or by constructing the benzoxazine ring onto another heterocyclic template.

Emerging Research Areas and Unexplored Therapeutic Potentials for Benzoxazines

The field of benzoxazine research is continuously expanding, with new applications and therapeutic potentials being actively explored. While activities such as antimicrobial and anticancer effects are well-documented, the versatility of the benzoxazine scaffold suggests it could be effective against a much broader range of diseases. nih.gov

Emerging therapeutic areas include:

Neurodegenerative Diseases : Some benzoxazine derivatives have been investigated as antagonists for serotonin receptors, such as the 5-HT6 receptor, which is a target for cognitive disorders like Alzheimer's disease. nih.gov

Cardiovascular Conditions : Certain derivatives have been explored for their potential to block thromboxane A2 (TXA2) receptors, suggesting applications in antithrombotic therapies.

Inflammatory and Immunological Disorders : The 1,4-benzoxazine core is being investigated for its anti-inflammatory and immunomodulating activities. nih.gov

In materials science, future research is directed towards developing "smart" polybenzoxazines that can respond to external stimuli, creating reprocessable or self-healing thermosets, and formulating bio-based benzoxazines from renewable resources like vanillin or curcumin to enhance sustainability. nih.govrsc.orgmdpi.com The combination of exceptional performance and molecular design flexibility ensures that benzoxazines will remain a fertile ground for innovation in both medicine and materials engineering. nih.govelmergib.edu.ly

Q & A

Q. How to design a kinetic study for benzoxazine derivative degradation under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.